2-(Allylthio)-6-propylpyrimidin-4(1H)-one
Description
2-(Allylthio)-6-propylpyrimidin-4(1H)-one (CAS 62459-11-4) is a pyrimidinone derivative characterized by an allylthio (-S-CH₂CH=CH₂) substituent at the 2-position and a propyl (-CH₂CH₂CH₃) group at the 6-position of the pyrimidin-4(1H)-one core. Its molecular formula is C₁₀H₁₄N₂OS, with a molecular weight of 210.30 g/mol . The compound is synthesized via laccase-catalyzed coupling reactions or nucleophilic substitution, as evidenced by methods applied to structurally similar pyrimidinones (e.g., enzymatic synthesis of 5a in ) . Key spectral features include IR absorption bands for C=O (~1644 cm⁻¹) and C=C (~1635 cm⁻¹) groups, alongside NMR signals for the allylthio protons (δ ~5.8–5.9 ppm) and propyl chain (δ ~0.9–2.4 ppm) .
Properties
CAS No. |
62459-11-4 |
|---|---|
Molecular Formula |
C10H14N2OS |
Molecular Weight |
210.30 g/mol |
IUPAC Name |
2-prop-2-enylsulfanyl-4-propyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C10H14N2OS/c1-3-5-8-7-9(13)12-10(11-8)14-6-4-2/h4,7H,2-3,5-6H2,1H3,(H,11,12,13) |
InChI Key |
QNHWVPAWLBLCEU-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=O)NC(=N1)SCC=C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Allylthio)-6-propylpyrimidin-4(1H)-one typically involves the reaction of 2-mercaptopyrimidine with allyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the allylthio group. The propyl group can be introduced via alkylation using propyl halides under similar conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors to maintain consistent reaction conditions and the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-(Allylthio)-6-propylpyrimidin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The allylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the allylthio group or to convert the pyrimidine ring to a dihydropyrimidine.
Substitution: The allylthio group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzo
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyrimidinone Core
Alkyl/Arylthio Substituents
- 2-(Methylthio)-6-propylpyrimidin-4(3H)-one (CAS 5751-17-7): Substituents: Methylthio (-S-CH₃) at C2, propyl at C4. Molecular weight: 184.26 g/mol. IR spectra show C=O at ~1640 cm⁻¹ but lack C=C stretching . Applications: Used as a building block in pharmaceuticals due to its simpler structure .
2-(3-Methylbutylthio)-6-propylpyrimidin-4(3H)-one (CAS 62459-10-3):
Heterocyclic Substituents
- 2-(5-Amino-3-methyl-1H-pyrazol-1-yl)-6-propylpyrimidin-4(3H)-one (CAS 1171768-45-8): Substituents: Pyrazole ring at C2, propyl at C6. Molecular weight: 233.27 g/mol. NMR spectra show pyrazole protons at δ ~6.2–7.5 ppm . Applications: Investigated in anticancer and antimicrobial research .
Core Saturation and Functional Group Modifications
- 3-(Allylthio)-4-amino-6-(2-(2-thienyl)vinyl)-1,2,4-triazin-5(4H)-one (Compound 15 in ): Core: Triazinone instead of pyrimidinone. Substituents: Allylthio, amino, and thienylvinyl groups. Molecular weight: 292.38 g/mol. Key differences: The triazinone core alters electronic properties, with IR C=O absorption at 1668 cm⁻¹. The thienylvinyl group contributes π-π stacking interactions, relevant in materials science .
- 6-Amino-1-isopropyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one (CAS 41808-42-8): Core: Dihydropyrimidinone with a thioxo (C=S) group. Substituents: Isopropyl at N1, amino at C6. Molecular weight: 185.24 g/mol. Key differences: The thioxo group increases electrophilicity at C2, making it reactive in nucleophilic substitutions. NMR shows isopropyl protons at δ ~1.2–1.4 ppm .
Physicochemical and Spectral Comparisons
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